Cas no 1437312-21-4 (4-(chloromethyl)-3-phenyl-1H-pyrazole)

4-(chloromethyl)-3-phenyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole, 4-(chloromethyl)-3-phenyl-
- 4-(Chloromethyl)-3-phenyl-1H-pyrazole
- 4-(chloromethyl)-3-phenyl-1H-pyrazole
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- インチ: 1S/C10H9ClN2/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)
- InChIKey: XRGXQRUBBRVCGS-UHFFFAOYSA-N
- SMILES: N1C=C(CCl)C(C2=CC=CC=C2)=N1
じっけんとくせい
- 密度みつど: 1.251±0.06 g/cm3(Predicted)
- Boiling Point: 412.1±33.0 °C(Predicted)
- 酸度系数(pKa): 13.02±0.50(Predicted)
4-(chloromethyl)-3-phenyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-3655-2.5g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
Life Chemicals | F2198-3655-0.5g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
Life Chemicals | F2198-3655-1g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
Enamine | EN300-1869268-5.0g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 5.0g |
$3147.0 | 2023-07-10 | ||
Enamine | EN300-1869268-0.05g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1869268-5g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1869268-0.5g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1869268-10.0g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 10.0g |
$4667.0 | 2023-07-10 | ||
Life Chemicals | F2198-3655-10g |
4-(chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 95%+ | 10g |
$1134.0 | 2023-09-06 | |
TRC | C244916-500mg |
4-(Chloromethyl)-3-phenyl-1H-pyrazole |
1437312-21-4 | 500mg |
$ 250.00 | 2022-04-01 |
4-(chloromethyl)-3-phenyl-1H-pyrazole 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
4-(chloromethyl)-3-phenyl-1H-pyrazoleに関する追加情報
4-(Chloromethyl)-3-Phenyl-1H-Pyrazole: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis
4-(Chloromethyl)-3-phenyl-1H-pyrazole (CAS No. 1437312-21-4) is a versatile compound that has gained significant attention in the fields of pharmaceutical and chemical synthesis due to its unique structural properties and reactivity. This compound, characterized by its chloromethyl and phenyl substituents on a pyrazole ring, offers a wide range of applications in the development of novel drugs, agrochemicals, and materials.
The pyrazole ring is a well-known heterocyclic structure that is widely used in medicinal chemistry due to its ability to modulate various biological targets. The presence of the chloromethyl group on the pyrazole ring provides a reactive site for further functionalization, making 4-(chloromethyl)-3-phenyl-1H-pyrazole an ideal intermediate for the synthesis of more complex molecules. This compound can undergo various reactions such as nucleophilic substitution, coupling reactions, and cyclizations, which are crucial steps in the synthesis of bioactive compounds.
Recent studies have highlighted the potential of 4-(chloromethyl)-3-phenyl-1H-pyrazole in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers synthesized a series of pyrazole derivatives by substituting the chloromethyl group with various functional groups and evaluated their biological activities. The results showed that several derivatives displayed significant inhibition of inflammatory cytokines and cancer cell proliferation, suggesting their potential as lead compounds for drug discovery.
In addition to its medicinal applications, 4-(chloromethyl)-3-phenyl-1H-pyrazole has also been explored in the field of agrochemicals. A recent study published in the Pest Management Science journal reported that this compound can be used as an intermediate in the synthesis of novel herbicides and insecticides. The researchers synthesized several pyrazole derivatives with different substituents on the chloromethyl group and tested their efficacy against various plant pests. The results indicated that some derivatives showed excellent herbicidal and insecticidal activities, making them promising candidates for further development.
The synthetic versatility of 4-(chloromethyl)-3-phenyl-1H-pyrazole is further enhanced by its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups onto the pyrazole ring, thereby expanding its utility in organic synthesis. For example, a study published in the Tetrahedron Letters journal described a highly efficient method for synthesizing substituted pyrazoles using palladium-catalyzed coupling reactions with 4-(chloromethyl)-3-phenyl-1H-pyrazole. The method provided excellent yields and selectivity, making it a valuable tool for synthetic chemists.
The physical and chemical properties of 4-(chloromethyl)-3-phenyl-1H-pyrazole have been extensively characterized. It is a solid at room temperature with a melting point ranging from 75°C to 78°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF), which facilitates its use in various synthetic protocols. Its stability under different reaction conditions has also been studied, ensuring its reliability as an intermediate in multi-step syntheses.
In conclusion, 4-(chloromethyl)-3-phenyl-1H-pyrazole (CAS No. 1437312-21-4) is a highly valuable compound with diverse applications in pharmaceutical and chemical research. Its unique structural features and reactivity make it an essential building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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